N-[(4-iodophenyl)sulfonyl]methionine
Description
N-[(4-iodophenyl)sulfonyl]methionine is a sulfonamide derivative combining methionine, a sulfur-containing amino acid, with a 4-iodophenyl sulfonyl group. The iodine atom at the para position may enhance stability and binding affinity through hydrophobic interactions or halogen bonding, as observed in related compounds .
Properties
IUPAC Name |
2-[(4-iodophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO4S2/c1-18-7-6-10(11(14)15)13-19(16,17)9-4-2-8(12)3-5-9/h2-5,10,13H,6-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJRVPMBSWVDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogen Substitution Effects
Halogen substituents on aryl sulfonamides significantly influence biological activity and physicochemical properties. A comparative study of para-halogenated phenylmaleimide derivatives (Table 1) revealed minimal variation in inhibitory potency (IC₅₀) against monoacylglycerol lipase (MGL), despite differences in halogen size and electronegativity :
| Compound | Halogen (X) | IC₅₀ (μM) |
|---|---|---|
| N-(4-fluorophenyl)maleimide | F | 5.18 |
| N-(4-chlorophenyl)maleimide | Cl | 7.24 |
| N-(4-bromophenyl)maleimide | Br | 4.37 |
| N-(4-iodophenyl)maleimide | I | 4.34 |
The iodine-substituted analog exhibited the highest potency, suggesting that bulkier halogens may improve hydrophobic interactions without steric hindrance . This trend aligns with studies on sulfonamide-based enzyme inhibitors, where iodine’s polarizability enhances target binding .
Physical and Spectroscopic Properties
Iodine’s heavy atom effect enhances spectroscopic detectability. For 11f , HRMS analysis confirmed a molecular mass of 602.0594 (calculated: 602.0587), with ¹H NMR peaks at δ 1.73–2.11 (adamantane CH₂) and δ 7.70–8.05 (aromatic protons) . These data align with trends in fluorinated analogs but differ in deshielding effects due to iodine’s electronegativity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
